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molecular formula C11H14O5 B8166573 Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate

Cat. No. B8166573
M. Wt: 226.23 g/mol
InChI Key: CQQATZFYVIFYIK-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

The product from step (ii) (2.74 g) was reduced by catalytic hydrogenation at 1 at. for 16 hours in ethyl acetate solution with 10% palladium on charcoal. Yield 1.5 g.
Name
product
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([O:16]CC2C=CC=CC=2)[CH:15]=1)[C:9]([O:11][CH3:12])=[O:10]>C(OCC)(=O)C.[Pd]>[OH:16][C:14]1[CH:13]=[C:8]([CH:7]=[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])[CH:15]=1)[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
product
Quantity
2.74 g
Type
reactant
Smiles
COCCOC=1C=C(C(=O)OC)C=C(C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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